2-butyl-1H-pyrrole
Description
Historical Context of Pyrrole (B145914) Derivatives in Organic Synthesis
The history of pyrrole in organic chemistry dates back to its discovery in 1834 by Friedlieb Ferdinand Runge, who isolated it from coal tar wikipedia.org. Since its initial identification, pyrrole has captivated chemists due to its distinctive aromaticity and reactivity. Early synthetic methodologies played a crucial role in making pyrrole derivatives accessible for further study and application. Prominent among these are the classical named reactions, which include the Hantzsch pyrrole synthesis, the Knorr pyrrole synthesis, and the Paal-Knorr pyrrole synthesis wikipedia.orgorientjchem.orgmdpi.com. These methods, developed in the late 19th and early 20th centuries, provided foundational routes for constructing the pyrrole ring and its substituted variants, paving the way for extensive research into their properties and utility.
Significance of Pyrrole Scaffold in Contemporary Chemical Research
The pyrrole scaffold continues to be a subject of intense interest in contemporary chemical research due to its remarkable versatility and profound importance in various domains. As a five-membered heterocyclic ring containing a nitrogen atom, the pyrrole moiety serves as a fundamental building block for numerous biologically active molecules and has garnered significant attention in medicinal and organic chemistry researchgate.netbenthamdirect.com.
Pyrrole derivatives are notably prevalent in pharmaceuticals, with approximately 90% of commercially available medicines incorporating heterocyclic compounds, many of which feature the pyrrole scaffold researchgate.netscilit.com. This widespread presence is attributed to their diverse pharmacological profiles, encompassing a wide array of therapeutic activities such as antibacterial, antiviral, anticancer, antitubercular, anti-inflammatory, and enzyme inhibition properties orientjchem.orgmdpi.comresearchgate.netscilit.com. Beyond medicinal applications, the pyrrole scaffold is also crucial in materials science, particularly in the development of conductive polymers like polypyrrole, and plays a role in various catalytic processes researchgate.netbenthamdirect.com. Furthermore, pyrrole is a key component in numerous natural products, including essential biological molecules like heme and its biosynthetic precursor, porphobilinogen (B132115) wikipedia.org. The continued exploration of pyrrole's synthetic pathways, including modern approaches involving metals, nanomaterials, and heterogeneous catalysis, underscores its ongoing significance in chemical research researchgate.netbenthamdirect.com.
Structural and Substituent Effects in Pyrrole Chemistry with Emphasis on 2-Butyl Substitution
Pyrrole is an aromatic five-membered heterocycle characterized by its unique electronic structure. Unlike furan (B31954) and thiophene (B33073), pyrrole exhibits a dipole moment where the positive end is oriented towards the heteroatom wikipedia.org. This electronic distribution influences its reactivity, particularly in electrophilic aromatic substitution (EAS) reactions, where the C2 (alpha) position is generally more reactive due to the greater stability of the intermediate formed wikipedia.orgpearson.com.
The introduction of substituents onto the pyrrole ring significantly alters its electronic properties, steric environment, and, consequently, its reactivity and regioselectivity in chemical transformations pearson.com. Alkyl groups, such as the butyl group in 2-butyl-1H-pyrrole, are typically electron-donating. This electron-donating effect increases the electron density of the pyrrole ring, making it more activated towards electrophiles and generally increasing its basicity compared to unsubstituted pyrrole wikipedia.org.
In the case of this compound, the butyl group is positioned at the C2 carbon. This substitution introduces both electronic and steric effects. Electronically, the butyl group donates electron density to the pyrrole ring, potentially enhancing its reactivity in EAS reactions. Sterically, the relatively bulky butyl group at the 2-position can influence the preferred site for further substitution. While the C2 position is intrinsically favored for electrophilic attack in pyrrole, the presence of a bulky substituent at this position might sterically hinder reactions at C2 and C5, potentially directing incoming electrophiles to the C3 or C4 positions pearson.comcdnsciencepub.com. Research on substituted pyrroles indicates that steric factors due to alpha-substitution can play a significant role in preventing certain reactions researchgate.netmdpi.com. For instance, Friedel-Crafts tert-butylation on 1-(phenylsulfonyl)pyrrole (B93442) resulted predominantly in 3-substitution, suggesting that bulky groups can be introduced at positions other than the most activated ones when steric hindrance at the alpha-position is a factor cdnsciencepub.com. The precise interplay between the electronic activation by the butyl group and its steric bulk at the 2-position dictates the regiochemical outcome of reactions involving this compound.
Key Properties of this compound
The following table summarizes some fundamental chemical and physical properties of this compound:
| Property | Value | Unit | Source |
| Molecular Formula | C₈H₁₃N | - | chemsynthesis.comnist.gov |
| Molecular Weight | 123.20 | g/mol | chemsynthesis.comnist.govnih.gov |
| XLogP3 | 3.8 | - | nih.gov |
| Melting Point | n/a | - | chemsynthesis.com |
| Boiling Point | n/a | - | chemsynthesis.com |
| Density | n/a | - | chemsynthesis.com |
| Refractive Index | n/a | - | chemsynthesis.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1551-10-6 |
|---|---|
Molecular Formula |
C8H13N |
Molecular Weight |
123.20 g/mol |
IUPAC Name |
2-butyl-1H-pyrrole |
InChI |
InChI=1S/C8H13N/c1-2-3-5-8-6-4-7-9-8/h4,6-7,9H,2-3,5H2,1H3 |
InChI Key |
OTZWITHPRWRMMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=CN1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Butyl 1h Pyrrole and Its Derivatives
Classical Pyrrole (B145914) Synthesis Approaches and Adaptations for 2-Butyl-1H-Pyrrole
Classical methods for pyrrole synthesis often involve condensation reactions of readily available carbonyl compounds with nitrogen sources. These reactions, while well-established, require specific adaptations to introduce the butyl group at the 2-position of the pyrrole ring.
The Paal-Knorr pyrrole synthesis is a widely utilized method for preparing pyrroles through the cyclization of 1,4-dicarbonyl compounds with ammonia (B1221849) (PubChem CID: 222) or primary amines nih.gov. The reaction typically proceeds under neutral or weakly acidic conditions, with the addition of a weak acid like acetic acid accelerating the process nih.gov. The driving force for the ring closure is the dehydration (condensation) that leads to the formation of the aromatic pyrrole system .
For the synthesis of this compound, the Paal-Knorr cyclization would require a 1,4-diketone appropriately substituted with a butyl chain. For instance, 1,4-nonanedione would serve as the requisite 1,4-dicarbonyl precursor. The reaction involves the initial formation of imines, followed by an intramolecular cyclization and subsequent dehydration steps to yield the pyrrole ring. Mechanistic studies have explored the role of intermediates, including immonium ions and hemiacetals, and how different substitution patterns on the diketone can influence reaction rates nih.gov. While 2,5-hexanedione (B30556) (PubChem CID: 8035) is a common precursor in Paal-Knorr synthesis, leading to 2,5-dimethylpyrrole, the principle extends to other 1,4-diketones for varied alkyl substitutions nih.gov.
The Hantzsch pyrrole synthesis, named after Arthur Rudolf Hantzsch, is a multi-component reaction involving a β-ketoester, an α-haloketone (or α-haloaldehyde), and ammonia or a primary amine to yield substituted pyrroles prepchem.com. This method is particularly useful for synthesizing 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic esters nih.govuni.lu.
To synthesize this compound or its derivatives via the Hantzsch method, the starting materials must incorporate the butyl moiety. A common β-ketoester used is ethyl acetoacetate (B1235776) (PubChem CID: 8868) orgsyn.org. For the introduction of the butyl group at the 2-position, an α-haloketone such as 1-chloro-2-hexanone (PubChem CID: 266571) would be a suitable precursor. The mechanism generally involves the condensation of the amine with the β-ketoester to form an enamine, which then reacts with the α-haloketone. Subsequent intramolecular nucleophilic attack and elimination steps lead to the pyrrole ring prepchem.com.
The Knorr pyrrole synthesis is a versatile method for preparing substituted pyrroles through the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl, typically a β-ketoester uni.lulookchem.com.
For the synthesis of this compound, the Knorr method would necessitate an α-amino-ketone bearing the butyl chain, such as 1-amino-2-hexanone (PubChem CID: 20044192) iupac.org. This α-amino-ketone would then react with a β-ketoester like ethyl acetoacetate (PubChem CID: 8868). The original Knorr synthesis often yields 2,4-dialkyl-pyrrole-3,5-dicarboxylic esters, and subsequent derivatization, such as decarboxylation, may be required to obtain the desired this compound nih.govuni.lu. The mechanism typically begins with the condensation of the amine and ketone to form an imine, followed by cyclization and further transformations uni.lu.
Hantzsch Synthesis and Modifications
Modern Catalytic Approaches for this compound Synthesis
In recent decades, transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of heterocyclic compounds, offering advantages such as high atom economy, mild reaction conditions, and broad functional group tolerance chemsynthesis.commit.edu. These methods provide efficient routes to construct pyrrole rings with diverse substitution patterns.
Transition metal catalysis has significantly advanced pyrrole synthesis. Reviews highlight the use of various transition metals, including palladium, ruthenium, gold, and copper, in cyclization reactions to form pyrroles and related nitrogen-containing heterocycles chemsynthesis.commit.edu. These catalytic approaches often involve the activation of alkynes or other unsaturated substrates with nitrogen-containing compounds.
Palladium-catalyzed reactions are particularly prominent in modern organic synthesis due to their versatility in forming carbon-carbon and carbon-heteroatom bonds. For pyrrole synthesis, palladium-catalyzed intramolecular addition of amino groups to acetylene (B1199291) bonds has been found to be effective. Furthermore, palladium-catalyzed cross-coupling cyclization sequences have been reported for the synthesis of various substituted pyrroles and furans chemsynthesis.com.
While direct specific examples for the palladium-catalyzed synthesis of this compound are not extensively detailed in general reviews, the principles of palladium-catalyzed arylation and alkylation can be applied. For instance, palladium-catalyzed cyclization of internal alkynes and 2-amino-3-iodoacrylate derivatives can lead to regioselective substituted pyrroles. This suggests that with appropriately designed butyl-containing alkyne or aminoacrylate precursors, this compound could be synthesized. Palladium-catalyzed N-arylation of pyrroles and indoles with aryl halides has also been achieved using specific catalyst systems, indicating the potential for introducing alkyl or aryl groups at the nitrogen or carbon positions of the pyrrole ring through such methods. These catalytic strategies offer a pathway to access this compound with high efficiency and control over regioselectivity.
Rhodium-Catalyzed Cycloaddition and Transannulation
Organocatalysis in this compound Synthesis
Organocatalysis, which utilizes small organic molecules as catalysts, provides an attractive alternative to metal-catalyzed reactions, often offering advantages such as mild conditions, high selectivity, and reduced environmental impact.
In the context of pyrrole synthesis, an organocatalytic, highly enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes has been developed. This reaction, catalyzed by BINOL-phosphoric acid, provides a straightforward route to densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols with good yields and high enantio- and diastereoselectivity. acs.org
Multi-Component Reactions (MCRs) for this compound Scaffolds
Multi-component reactions (MCRs) are highly efficient synthetic strategies that enable the formation of complex molecules from three or more starting materials in a single step, minimizing waste and purification steps. Pyrrole scaffolds are particularly amenable to MCR approaches due to their structural versatility.
As detailed previously, samarium-catalyzed three-component coupling reactions are highly relevant for synthesizing butyl-substituted pyrroles. Specifically, the reaction involving butanal (an aliphatic aldehyde), butylamine (B146782) (an N-alkylamine), and a nitroalkane can directly lead to this compound derivatives. thieme-connect.descirp.orgresearchgate.net
Titanium-catalyzed MCRs also contribute significantly to pyrrole synthesis. These include the coupling of isocyanides, amines, and alkynes to form N,N′-di-tert-butyl-1H-pyrrole-2,3-diamines thieme-connect.de, and the formal [2+2+1] oxidative synthesis of pyrroles from alkynes and diazenes nih.govnih.gov. Another titanium-catalyzed MCR involves terminal acetylenes, nitriles, and EtAlCl₂ for 2,3,5-substituted 1H-pyrroles researchgate.net.
Copper-catalyzed three-component domino reactions, utilizing aldehydes, ketones, and alkyl isocyanoacetates, offer a regioselective route to 2,3,4-trisubstituted 1H-pyrroles, highlighting the broad utility of MCRs in introducing diverse substituents onto the pyrrole ring. rsc.org
MCRs are recognized for their advantages in synthetic efficiency, including pot, atom, and step economy, which contribute to waste minimization, time efficiency, and the avoidance of costly purification processes. orientjchem.orgresearchgate.net These features make MCRs particularly attractive for the synthesis of complex pyrrole derivatives.
Table 5: Multi-Component Reactions for Pyrrole Synthesis
| Reaction Type | Catalysis | Key Reactants | Product Features | Reference |
| 3-Component Coupling | Sm(III) Chloride | Aliphatic Aldehyde (e.g., butanal), N-Alkylamine (e.g., butylamine), Nitroalkane | Substituted Alkylpyrroles | thieme-connect.descirp.org |
| 3-Component Coupling | Ti(IV) Complex | Two Isocyanides, Amine, Alkyne | N,N′-di-tert-butyl-1H-pyrrole-2,3-diamines | thieme-connect.de |
| Formal [2+2+1] | Ti(II)/Ti(IV) Redox | Alkynes, Diazenes | Penta- and Trisubstituted Pyrroles | nih.govnih.gov |
| 3-Component Domino | Copper | Aldehydes, Ketones, Alkyl Isocyanoacetates | 2,3,4-Trisubstituted 1H-Pyrroles | rsc.org |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles in the synthesis of this compound and its derivatives is crucial for developing sustainable and environmentally benign processes. These principles aim to minimize the environmental impact of chemical production by preventing waste, maximizing atom economy, designing safer chemicals and solvents, and minimizing energy consumption. royalsocietypublishing.orghansrajcollege.ac.inmdpi.com
Several synthetic methods for pyrroles align with green chemistry principles:
Aerobic Oxidative Cyclization : Copper-catalyzed aerobic cyclization of alkylamines and arylacetaldehydes is a prime example. This method uses air (molecular oxygen) as a green oxidant, with water as the sole byproduct, representing an environmentally friendly approach to 1,3,4-trisubstituted pyrroles. rsc.org
Aqueous Media and Mild Conditions : The Paal-Knorr pyrrole condensation, a classic method, can be performed in water with a catalytic amount of iron(III) chloride under very mild reaction conditions, yielding N-substituted pyrroles. organic-chemistry.org Similarly, palladium(II)-catalyzed C-C coupling reactions in aqueous acetic acid are considered "green" and demonstrate high atom economy, providing 3-substituted 2-aryl-1H-pyrroles. organic-chemistry.org
Room Temperature Reactions : The Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines to produce N-substituted pyrroles proceeds efficiently at room temperature, further reducing energy requirements. organic-chemistry.org
Solvent-Free and Organocatalytic Approaches : The synthesis of 2-hydroxynaphthyl pyrroles via a condensation reaction of benzaldehyde, β-naphthol, and pyrrolyl benzamide (B126) in the presence of catalytic amounts of citric acid or trichloroacetic acid, under solvent-free conditions, exemplifies a green and efficient method. uctm.edu Organocatalysis itself, as discussed in section 2.2.2, inherently contributes to green chemistry by avoiding toxic metal catalysts and harsh conditions.
Alternative Solvents and Energy Efficiency : The use of lactic acid as a green solvent and catalyst for pyrrole synthesis is an improvement over traditional acetic acid, offering easier recycling and higher yields due to product insolubility. The integration of ultrasound irradiation in such reactions can further enhance reaction rates and eliminate the need for high temperatures, aligning with energy efficiency principles. researchgate.netsemanticscholar.org
These examples demonstrate a concerted effort in chemical synthesis to develop greener routes for pyrroles, minimizing hazardous substances and maximizing resource efficiency.
Reaction Mechanisms and Reactivity of 2 Butyl 1h Pyrrole
Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring
Pyrrole is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS) due to the delocalization of the nitrogen atom's lone pair of electrons into the ring, which increases the electron density of the carbon atoms uomustansiriyah.edu.iqpearson.comvaia.com. This enhanced reactivity allows for the use of milder reagents compared to benzene chemistry uomustansiriyah.edu.iq.
For pyrroles, electrophilic substitution preferentially occurs at the α-positions (C2 or C5) rather than the β-positions (C3 or C4) uomustansiriyah.edu.iqwikipedia.orgechemi.comquora.comlibretexts.org. This regioselectivity is attributed to the greater stability of the protonated intermediate formed by electrophilic attack at C2 (or C5), which can be stabilized by three resonance structures, as opposed to only two resonance structures for the intermediate resulting from attack at C3 uomustansiriyah.edu.iqechemi.comquora.comlibretexts.org. The formation of a more stable intermediate at the α-position leads to a lower activation energy for the reaction at these sites echemi.com.
Common electrophilic substitution reactions for pyrroles include nitration (e.g., with HNO₃/Ac₂O), sulfonation (e.g., with Py·SO₃), and halogenation (e.g., with NCS, NBS, Br₂, SO₂Cl₂, KI/H₂O₂) wikipedia.org. Acylation typically occurs at the 2-position, utilizing various methods such as acid anhydrides or acid chlorides, with or without a catalyst wikipedia.org. Pyrrole aldehydes can be formed via the Vilsmeier–Haack reaction wikipedia.org. While halogenation generally leads to polyhalogenated pyrroles, monohalogenation can be achieved, usually at the 2-position, or at the 3-position through N-silylation wikipedia.org.
In the context of 2-butyl-1H-pyrrole, the presence of the butyl group at the 2-position would direct incoming electrophiles primarily to the 5-position (the other α-position) and to a lesser extent the 3-position (a β-position). This is consistent with the general regioselectivity observed in 2-substituted pyrroles.
Cycloaddition Reactions of this compound Derivatives
Pyrroles, especially N-substituted ones, can undergo various cycloaddition reactions, including [4+2]-, [2+2]-, and [2+1]-cyclizations wikipedia.org. However, their reactivity as dienes in Diels-Alder reactions is generally limited due to their aromatic character and high resonance energy wikipedia.orgimperial.ac.uknih.govresearchgate.net. Despite this, specific conditions or structural modifications can enable these reactions.
[3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs)
The [3+2] cycloaddition of tosylmethyl isocyanides (TosMICs) with electron-deficient olefins is a well-established method for synthesizing polysubstituted pyrrole derivatives, often referred to as the van Leusen pyrrole synthesis nih.govmdpi.comresearchgate.netresearchgate.netvarsal.comnih.govscispace.commdpi.com. This reaction typically proceeds under basic conditions mdpi.comresearchgate.netmdpi.com.
The mechanism generally involves a stepwise process rather than a concerted one nih.govmdpi.com. Under the influence of a base, TosMIC (PubChem CID: 122176) loses a proton to form a carbanion due to the electron-withdrawing effects of the sulfone and isocyanide groups mdpi.com. This carbanion then attacks an α,β-unsaturated compound, followed by an intramolecular [3+2] cycloaddition reaction and the elimination of the tosyl group, leading to the formation of the pyrrole ring mdpi.com. The reaction often shows regioselectivity, occurring at the position of a less polar double bond in electron-deficient alkenes mdpi.com.
Diels-Alder [4+2] Cycloaddition Reactions
Pyrroles are generally considered poor dienes for Diels-Alder reactions due to their aromatic stability, and their cycloadducts with dienophiles are often thermodynamically unstable, prone to cycloreversion or retro-Mannich reactions followed by rearomatization imperial.ac.uknih.govresearchgate.net. However, Diels-Alder reactions of N-substituted pyrroles can occur under specific conditions, often involving highly reactive dienophiles or aryne intermediates wikipedia.orgbeilstein-journals.org.
For instance, Diels-Alder cycloadditions of N-arylpyrroles with benzynes (generated from diaryliodonium salts) have been reported, yielding bridge-ring amines beilstein-journals.org. These reactions can proceed under mild conditions, such as at room temperature, with bases like LiHMDS beilstein-journals.org. The greater aromatic character of pyrroles, compared to furans or thiophenes, limits their reactivity in cycloaddition reactions nih.gov. Despite this, pyrrole can act as a 2π dienophile in Diels-Alder reactions with certain cyclopentadienone acetals, leading to polycyclic heterocycles with good regioselectivity oup.com.
Deprotonation and N-Metalation Reactivity
The N-H proton in 1H-pyrroles is moderately acidic, with a pKₐ of approximately 17.5 wikipedia.orgiust.ac.ir. This acidity is significantly higher than that of comparable saturated amines (e.g., pyrrolidine, pKₐ ~44) or aniline (B41778) (pKₐ ~30.7) iust.ac.ir. Consequently, 1H-pyrroles like this compound can be deprotonated by strong bases such as butyllithium (B86547) or sodium hydride, forming a nucleophilic alkali pyrrolide wikipedia.orgiust.ac.ir.
The resulting N-metalated pyrrole can react with electrophiles at either the nitrogen (N) or carbon (C) positions, with the regioselectivity influenced by the coordinating metal and the solvent system wikipedia.org. More ionic nitrogen-metal bonds (e.g., with lithium, sodium, and potassium) and more solvating solvents tend to favor N-alkylation wikipedia.org. Conversely, nitrophilic metals (e.g., MgX) can lead to C-alkylation, primarily at the C2 position, due to stronger coordination to the nitrogen atom wikipedia.org.
For N-substituted pyrroles, C-metalation (deprotonation of a carbon-hydrogen bond) becomes more facile wikipedia.org. For example, C2 deproto-metallation of N-phenylpyrrole can be achieved using lithium-zinc bases like LiTMP and ZnCl₂·TMEDA nih.gov. Subsequent trapping with electrophiles like iodine can yield functionalized pyrroles nih.gov. Regioselective cyanation of substituted pyrrole derivatives can also involve low-temperature lithiation protocols to ensure reaction at a desired carbon position, such as C2 .
Oxidation Reactions of this compound Derivatives
Pyrroles are generally susceptible to oxidation, especially under acidic conditions, often leading to dearomatization, polymerization, and decomposition to form conducting or non-conducting polypyrrole wikipedia.orgresearchgate.net. However, the outcome of pyrrole oxidation can vary significantly depending on the reaction conditions and the type of oxidant used researchgate.net.
For instance, simple pyrroles can be oxidized by strong oxidizing agents, sometimes resulting in complete breakdown iust.ac.ir. More selective reagents like hydrogen peroxide can convert pyrrole into a tautomeric mixture of pyrrolin-2-ones iust.ac.ir. Specific examples of oxidation reactions include:
Formation of pyrrole-2-carboxylic acid derivatives: Using agents like potassium permanganate (B83412) or chromic acid smolecule.com.
Formation of pyrrole-2,5-diones: Using reagents such as potassium permanganate or chromium trioxide under acidic conditions smolecule.com.
Enzymatic oxidation: Dehaloperoxidase (DHP) can catalyze the H₂O₂-dependent oxidation of pyrroles (including 2-methylpyrrole), yielding 4-pyrrolin-2-one as a single oxidation product without polypyrrole formation nih.govrsc.org. The mechanism involves electrophilic addition of a ferryl oxygen to the pyrrole ring nih.govrsc.org.
Oxidation with DDQ: For t-butyl 4-alkyl-1H-pyrrole-2-carboxylates, DDQ in the presence of methanol (B129727) can regioselectively oxidize the alpha-position of the alkyl substituent at C4, yielding 4-acylpyrrole derivatives researchgate.net.
Oxidation with o-chloranil: t-Butyl 3,4-dialkyl-1H-pyrrole-2-carboxylates can be oxidized with o-chloranil in the presence of methanol to yield 5-methoxypyrrolin-2-one derivatives core.ac.uk. This reaction is proposed to involve hydride abstraction from the pyrrole by o-chloranil, followed by nucleophilic addition of methanol core.ac.uk.
The presence of the 2-butyl group in this compound would influence the regioselectivity and outcome of oxidation reactions, potentially favoring oxidation at other less hindered positions or affecting the stability of intermediates.
Isomerization Studies in Pyrrole Systems Relevant to this compound
Isomerization reactions in pyrrole systems involve the rearrangement of atoms within the molecule, often leading to different structural isomers. These studies are crucial for understanding the stability and interconversion pathways of pyrrole derivatives.
Theoretical investigations have explored the isomerization pathways of pyrrole itself. For example, the thermal decomposition of pyrrole can be initiated by fast isomerization to pyrrolenine (2H-pyrrole) through a 1,2-hydrogen migration, reaching an equilibrium acs.orgnih.gov. Subsequent ring-opening and isomerization reactions can lead to products like cis-crotonitrile and allyl cyanide acs.orgnih.gov. Another low-energy pathway involves the isomerization of pyrrole to a cyclic carbene via a 4,5-hydrogen migration, followed by ring opening to produce an allenic imine intermediate acs.orgnih.gov.
Photoisomerization pathways have also been studied in vinylene-linked pyrrole systems, such as 1-(2-pyrrolyl)-2-(2-thienyl)ethylene, focusing on E/Z isomerization figshare.com. These studies involve computational analysis to explore different isomerization pathways and minimum-energy conical intersection (MECI) structures figshare.com.
In the context of this compound, isomerization studies would typically investigate rearrangements of the butyl group or the pyrrole ring itself under specific conditions (e.g., thermal, photochemical, or catalytic). For instance, palladium-catalyzed divergent cycloisomerization of 1,6-enynes can be used for the synthesis of pyrrole derivatives, where functional groups control the cyclization and isomerization pathways rsc.org. Regioselective synthesis of trisubstituted pyrroles has also been achieved via smolecule.comsmolecule.com and smolecule.comwikipedia.org sigmatropic rearrangements of O-vinyl oximes, where the regioselectivity of pyrrole formation can be controlled by the α-substituent or by adding an amine base figshare.com.
Mechanism Elucidation through Kinetic and Mechanistic Studies
Elucidation of reaction mechanisms typically involves detailed kinetic studies, identification of intermediates, and theoretical calculations. For this compound, comprehensive studies providing specific kinetic parameters (e.g., rate constants, activation energies) or detailed mechanistic pathways for its various reactions are not widely reported. Therefore, the discussion below draws upon the general reactivity patterns of pyrroles and the expected impact of the 2-butyl substituent.
General Pyrrole Reactivity and Expected Influence of the 2-Butyl Group
Pyrrole is a five-membered aromatic heterocycle characterized by its high electron density, particularly at the carbon atoms, due to the lone pair on the nitrogen atom contributing to the aromatic π-system nih.gov. This electron richness makes pyrrole significantly more reactive than benzene towards electrophilic aromatic substitution (EAS) nih.govpearson.comonlineorganicchemistrytutor.com.
The primary sites for electrophilic attack in unsubstituted pyrrole are the α-positions (C2 and C5). This regioselectivity is attributed to the greater stability of the σ-complex (arenium ion) formed upon attack at the α-position, which allows for more resonance contributors to delocalize the positive charge compared to β-attack (C3 or C4) pearson.comonlineorganicchemistrytutor.comwikipedia.org.
In this compound, the butyl group at the 2-position introduces both electronic and steric effects:
Inductive Effect : The butyl group is an electron-donating alkyl group. This inductive effect further increases the electron density within the pyrrole ring, potentially enhancing its reactivity towards electrophiles.
Steric Hindrance : The presence of the relatively bulky butyl group at C2 can introduce steric hindrance, which might influence the regioselectivity of reactions. While the α-position (C5) remains available and is typically favored for electrophilic attack in pyrroles, the steric bulk at C2 could, in some cases, disfavor attack at C2 and potentially influence the rate or regioselectivity of reactions at adjacent positions (C3) or the other α-position (C5). For instance, it has been noted that steric hindrance from a butyl group in related pyrrole derivatives may slow reaction kinetics compared to smaller substituents .
Inferred Mechanistic Considerations
Given the lack of specific studies, the mechanisms for this compound would generally follow those established for pyrroles, with modifications due to the 2-butyl group:
Electrophilic Aromatic Substitution (EAS) : For this compound, electrophilic attack would be expected to primarily occur at the C5 position (the other α-carbon) due to electronic favoritism and less steric hindrance compared to C3. Attack at C3 is generally less favored due to less stable resonance intermediates. The butyl group's electron-donating nature would activate the ring, but its steric bulk might slightly retard reactions if the transition state involves significant crowding near the substituent.
Deprotonation and Nucleophilic Reactivity : The N-H proton of pyrroles is moderately acidic and can be deprotonated by strong bases (e.g., butyllithium) to form a nucleophilic pyrrolide anion wikipedia.org. This anion can then react with electrophiles at either the nitrogen or carbon atoms, depending on the counterion and solvent wikipedia.org. For this compound, deprotonation at nitrogen would still be facile, and subsequent reactions would proceed via the delocalized anion.
Detailed Research Findings and Data Tables : As noted, specific kinetic and detailed mechanistic studies with quantitative data (e.g., rate constants, activation energies, reaction orders) solely for this compound are not readily available in the public domain search results. Therefore, data tables illustrating specific kinetic parameters for this compound cannot be generated from the current available information. Research in this area would require dedicated experimental and computational investigations.
Advanced Spectroscopic and Computational Characterization of 2 Butyl 1h Pyrrole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by exploiting the magnetic properties of atomic nuclei. For 2-butyl-1H-pyrrole, both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional (2D) techniques, are crucial for comprehensive structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the pyrrole (B145914) ring and the butyl side chain. The pyrrole ring protons are typically deshielded due to the aromaticity, appearing in the downfield region, while the aliphatic protons of the butyl group would appear more upfield. The N-H proton of the pyrrole ring is often observed as a broad singlet, highly variable in its chemical shift depending on concentration, solvent, and temperature, due to hydrogen bonding and exchange phenomena.
Expected ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Pyrrole N-H | 7.5 – 8.5 | broad singlet | 1H | Variable, exchangeable |
| Pyrrole H-3 | 6.0 – 6.2 | multiplet | 1H | Adjacent to the butyl group and N-H |
| Pyrrole H-4 | 6.1 – 6.3 | multiplet | 1H | Between H-3 and H-5 |
| Pyrrole H-5 | 6.5 – 6.7 | multiplet | 1H | Adjacent to the nitrogen |
| Butyl α-CH₂ (C2') | 2.3 – 2.5 | triplet | 2H | Directly attached to the pyrrole ring |
| Butyl β-CH₂ (C3') | 1.5 – 1.7 | multiplet | 2H | |
| Butyl γ-CH₂ (C4') | 1.3 – 1.4 | multiplet | 2H | |
| Butyl δ-CH₃ (C5') | 0.8 – 1.0 | triplet | 3H | Terminal methyl group |
Note: These are expected chemical shift ranges and multiplicities based on typical values for pyrrole and aliphatic compounds, as specific experimental data for this compound was not found in readily accessible public databases.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The carbons of the pyrrole ring would appear in the aromatic region, while the butyl chain carbons would resonate in the aliphatic region. The carbon directly attached to the nitrogen (C-2) and the carbons adjacent to the nitrogen (C-5) and the butyl group (C-2) would show characteristic chemical shifts.
Expected ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon Type | Chemical Shift (δ, ppm) | Notes |
| Pyrrole C-2 | 125 – 130 | Substituted carbon, adjacent to nitrogen |
| Pyrrole C-3 | 105 – 110 | |
| Pyrrole C-4 | 108 – 113 | |
| Pyrrole C-5 | 115 – 120 | Adjacent to nitrogen |
| Butyl C1' (α-CH₂) | 28 – 32 | Carbon directly attached to the pyrrole ring |
| Butyl C2' (β-CH₂) | 29 – 34 | |
| Butyl C3' (γ-CH₂) | 21 – 24 | |
| Butyl C4' (δ-CH₃) | 13 – 15 | Terminal methyl carbon |
Note: These are expected chemical shift ranges based on typical values for pyrrole and aliphatic compounds, as specific experimental data for this compound was not found in readily accessible public databases.
Two-Dimensional NMR Techniques (e.g., HMQC, HMBC, COSY)
Two-dimensional (2D) NMR techniques are indispensable for unequivocally assigning proton and carbon signals and establishing connectivity within the molecule.
¹H-¹H Correlation Spectroscopy (COSY): A COSY spectrum would show cross-peaks between protons that are spin-spin coupled. This would confirm the connectivity within the butyl chain (e.g., α-CH₂ to β-CH₂, β-CH₂ to γ-CH₂, etc.) and between the pyrrole ring protons (H-3 to H-4, H-4 to H-5). abertay.ac.uk
Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): These experiments correlate protons directly bonded to carbons. An HMQC/HSQC spectrum would provide cross-peaks linking each proton signal to its directly attached carbon signal, thereby confirming the CH, CH₂, and CH₃ assignments for both the pyrrole ring and the butyl chain. abertay.ac.uk
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range (2-3 bonds) carbon-proton correlations. This technique would be particularly useful for connecting the butyl group to the pyrrole ring (e.g., correlations between the α-CH₂ protons of the butyl group and the C-2 and C-3 carbons of the pyrrole ring), and for confirming the substitution pattern on the pyrrole ring. abertay.ac.uk
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and their characteristic vibrations.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum of this compound would display characteristic absorption bands corresponding to the various stretching and bending vibrations of its functional groups.
Expected IR Absorption Bands for this compound
| Functional Group / Vibration | Wavenumber (cm⁻¹) | Description |
| N-H stretching | 3400 – 3500 | Broad, strong; characteristic of pyrrole N-H. |
| C-H stretching (aromatic) | 3050 – 3100 | Weak to medium; C-H bonds on the pyrrole ring. |
| C-H stretching (aliphatic) | 2850 – 2960 | Strong; C-H bonds of the butyl chain. |
| C=C stretching (pyrrole ring) | 1500 – 1600 | Medium to strong; ring vibrations. |
| C-N stretching (pyrrole ring) | 1300 – 1400 | Medium; ring vibrations. |
| C-H bending (aliphatic) | 1450 – 1470 | Medium; CH₂ scissoring. |
| C-H bending (aliphatic) | 1375 – 1385 | Medium; CH₃ symmetric deformation. |
| C-H out-of-plane bending (pyrrole) | 700 – 800 | Strong; characteristic of pyrrole ring. |
Note: These are expected ranges based on typical values for pyrrole and aliphatic compounds, as specific experimental data for this compound was not found in readily accessible public databases.
Raman Spectroscopy
Raman spectroscopy complements IR spectroscopy by providing information on molecular vibrations that involve a change in polarizability. For this compound, Raman active modes would include symmetric stretching vibrations of the pyrrole ring and various modes of the butyl chain.
Expected Raman Shift Bands for this compound
| Functional Group / Vibration | Wavenumber (cm⁻¹) | Description |
| C-H stretching (aliphatic) | 2800 – 3000 | Strong; C-H bonds of the butyl chain. |
| C=C stretching (pyrrole ring) | 1500 – 1600 | Strong; ring vibrations. |
| C-N stretching (pyrrole ring) | 1300 – 1400 | Medium; ring vibrations. |
| C-C stretching (butyl chain) | 800 – 1200 | Medium; skeletal vibrations of the butyl chain. |
| C-H bending (aliphatic) | 1400 – 1500 | Medium; CH₂ and CH₃ bending. |
Note: These are expected ranges based on typical values for pyrrole and aliphatic compounds, as specific experimental data for this compound was not found in readily accessible public databases.
Electronic Spectroscopy: UV-Visible Absorption Spectroscopy
Electronic spectroscopy, particularly UV-Visible (UV-Vis) absorption spectroscopy, is a fundamental technique for probing the electronic transitions within a molecule. For pyrrole and its derivatives, UV-Vis spectra typically reveal characteristic absorption bands arising from π-π* transitions of the conjugated heterocyclic system.
While specific UV-Vis absorption data for this compound is not extensively detailed in the readily available literature, general pyrrole itself exhibits absorption bands around 205 nm, 250 nm, and 287 nm, which are attributed to π-π* transitions. cenmed.com The introduction of substituents, such as alkyl groups or more extended conjugated systems, can significantly influence these absorption characteristics, often leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). For instance, complex pyrrole derivatives like porphyrin systems containing tert-butyl groups show absorption bands in the visible region, with λmax values ranging from approximately 414 nm to 642 nm, depending on the specific molecular structure and solvent. nih.govontosight.ai
UV-Vis absorption spectra are typically recorded using instruments such as the Shimadzu UV-2600 or UV-3100 spectrophotometers. ontosight.aithegoodscentscompany.com Computational methods, specifically Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict the transition energies and oscillator strengths, providing theoretical insights that complement experimental observations. thegoodscentscompany.comthegoodscentscompany.com
Mass Spectrometry Techniques
Mass spectrometry (MS) techniques are indispensable for determining the molecular weight and elucidating the fragmentation patterns of organic compounds, thereby providing crucial structural information. For this compound (molecular weight 123.1955 g/mol nih.govnih.gov), various mass spectrometry approaches are applicable.
Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique for the analysis of volatile pyrrole derivatives. thegoodscentscompany.comuni.lu This hyphenated technique allows for the separation of mixtures before mass analysis, which is particularly useful for identifying and quantifying specific components. Other advanced mass spectrometry methods, such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) and Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS), have been utilized for the characterization of more complex pyrrole-containing molecules. nih.govthegoodscentscompany.com For instance, Atmospheric Pressure Chemical Ionisation (APCI) mass spectrometry has been used for pyrrole-2,5-diones, yielding characteristic [M+1]⁺ ions. nih.gov
While specific fragmentation data for this compound is not explicitly detailed in the provided search results, the NIST WebBook indicates the availability of electron ionization mass spectra for related compounds such as 1-butyl-1H-pyrrole and 2-tert-butyl-1H-pyrrole, confirming mass spectrometry as a standard characterization method for these types of compounds. thegoodscentscompany.comuni.lu
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive technique for determining the precise three-dimensional atomic and molecular structure of crystalline solids. For this compound, which is typically a liquid at room temperature, direct single-crystal X-ray diffraction data is generally not available in the literature unless it forms a stable co-crystal or derivative.
However, X-ray crystallography has been successfully applied to numerous pyrrole derivatives to elucidate their solid-state structures, providing invaluable insights into bond lengths, bond angles, dihedral angles, and intermolecular interactions. Examples include:
tert-Butyl 2-borono-1H-pyrrole-1-carboxylate: This compound crystallizes in an orthorhombic system with unit cell parameters a = 13.014 Å, b = 9.940 Å, c = 17.417 Å, and a unit cell volume (V) of 2252.9 ų with Z = 8. In its molecular structure, the pyrrole ring, boronic acid group, and carboxyl groups are observed to be nearly co-planar. Both intramolecular and intermolecular O–H⋯O hydrogen bonds contribute to the stabilization of the crystal structure. nih.gov
2-tert-butyl 1-methyl 5-{4-[(methoxycarbonyl)amino]phenyl}-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate: The five-membered pyrrole ring in this derivative exhibits a twist around the N1-C5 bond, and the N1 atom possesses a geometry close to trigonal. In the crystal lattice, amide N-H⋯O interactions facilitate the linking of molecular chains into supramolecular layers. americanelements.com
Di-tert-butyl 2,2′-[(ethylazanediyl)bis(methylene)]bis(1H-pyrrole-1-carboxylate): In this compound, the two pyrrole rings are essentially planar, with a root mean square (r.m.s.) deviation of 0.002 Å, and they form a dihedral angle of 81.24° with respect to each other. The crystal packing is further stabilized by C–H⋯π interactions and π–π stacking interactions, contributing to a three-dimensional network. sigmaaldrich.com
2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one: This molecule features an essentially planar five-membered pyrroline (B1223166) ring. The crystal structure is stabilized by weak intra- and intermolecular C–H⋯O and C–H⋯π-electron-ring interactions. googleapis.com
These examples demonstrate the power of X-ray crystallography in providing precise structural details and revealing the nature of intermolecular forces that govern crystal packing in pyrrole-containing compounds.
Computational Chemistry and Quantum Mechanical Investigations
Computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in understanding the electronic structure, stability, and reactivity of molecules like this compound. DFT calculations offer a powerful theoretical complement to experimental spectroscopic techniques.
DFT is extensively applied to study pyrrole derivatives, allowing for the prediction of various molecular properties. cenmed.comthegoodscentscompany.comuni.lusigmaaldrich.comepa.gov Common DFT functionals employed in these studies include B3LYP, which is frequently used for geometry optimization and electronic property calculations. cenmed.comthegoodscentscompany.comuni.lusigmaaldrich.comepa.gov Basis sets such as 6-31G(d), 6-31G(d,p), and 6-311++G(d,p) are commonly chosen to describe the atomic orbitals. nih.govthegoodscentscompany.com Computational work is often performed using software packages like Gaussian 09. thegoodscentscompany.com
Density Functional Theory (DFT) Calculations
DFT calculations are widely utilized to investigate the ground state properties of pyrrole derivatives, providing insights into their molecular geometry, electronic distribution, and reactivity.
DFT calculations enable the optimization of molecular geometries to determine the most stable ground state conformations. This includes precise predictions of bond lengths, bond angles, and dihedral angles. For 2-acylpyrroles, DFT calculations using methods such as B3LYP with the 6-311++G(d,p) basis set have been employed to analyze the structural parameters of their syn and anti-conformers. These studies reveal that the carbonyl group generally maintains a coplanar arrangement with the pyrrole ring. thegoodscentscompany.com The planarity of pyrrole rings in various derivatives is a frequent subject of computational investigation, with steric effects of substituents often being identified as factors influencing deviations from planarity. googleapis.com
Frontier Molecular Orbital (FMO) analysis, specifically the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a crucial aspect of DFT investigations. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, serves as a significant computational descriptor for understanding a molecule's kinetic stability, chemical reactivity, and electronic properties. A larger HOMO-LUMO gap generally correlates with increased molecular stability. nih.gov
DFT methods, including B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311G+(d,p)), are routinely used to calculate the energies of HOMO and LUMO. nih.govuni.lusigmaaldrich.com Beyond energy values, FMO analysis also involves visualizing the spatial distribution and character (e.g., p-character) of these orbitals. This provides insights into electron delocalization, potential reaction sites, and the extent of aromaticity within the pyrrole ring. For example, studies on 2,4,5-trisubstituted-1H-pyrrol-3-ol-type compounds have reported HOMO-LUMO gaps (e.g., 0.19893 Hartree and 0.14731 Hartree), demonstrating how changes in molecular structure, such as tautomeric conversion, can lead to a decrease in the LUMO energy, driven by the aromatic stabilization of the heterocyclic system. Similarly, for pyrrole-fused donor moieties, DFT analysis of HOMO and LUMO levels and their spatial distribution helps in understanding intramolecular charge transfer and optoelectronic properties. uni.lu
Time-Dependent Density Functional Theory (TDDFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TDDFT) is a powerful quantum mechanical method used to study the electronic excited states of molecules and predict their absorption and emission spectra. For pyrrole derivatives, TDDFT calculations are routinely employed to understand the nature of electronic transitions, including π→π* and n→π* transitions, and to analyze the contributions of molecular orbitals (e.g., HOMO-LUMO) to these transitions nih.govontosight.ainih.govfishersci.fiuni.lu.
Studies on pyrrole and its derivatives using TDDFT have shown that the electronic transitions are often characterized by intramolecular charge transfer (ICT), where electron density shifts within the molecule upon excitation nih.gov. Substituent effects, such as the presence of alkyl groups like the butyl chain in this compound, can influence the position and intensity of absorption bands, potentially leading to bathochromic (red) or hypsochromic (blue) shifts depending on their electronic nature and position of substitution. For this compound, TDDFT would be instrumental in predicting its UV-Vis absorption spectrum, identifying the specific wavelengths of maximum absorption (λmax), and detailing the orbital transitions responsible for these absorptions. Such an analysis would provide a theoretical basis for understanding the compound's optical properties.
A typical TDDFT analysis for this compound would involve:
Excitation Energies and Wavelengths: Calculation of the energies and corresponding wavelengths for the lowest-energy electronic transitions.
Oscillator Strengths: Determination of the probability of each transition, indicating the intensity of absorption.
Orbital Contributions: Analysis of the molecular orbitals involved in each transition (e.g., HOMO to LUMO, HOMO-1 to LUMO, etc.) to understand the nature of electron promotion.
Charge Transfer Character: Assessment of the degree of charge transfer associated with specific electronic excitations.
While specific TDDFT data for this compound is not available in the provided search results, the method's general application to pyrrole derivatives suggests its utility for this compound.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational tool that provides a localized orbital picture of bonding and lone pairs in molecules, offering insights into intramolecular interactions, charge transfer, and molecular stability. For pyrrole derivatives, NBO analysis is frequently used to quantify the extent of electron delocalization and hyperconjugative interactions, which are crucial for understanding their electronic structure and reactivity nih.gov.
The NBO method allows for the examination of donor-acceptor interactions through second-order perturbation theory. This analysis quantifies the stabilization energy (E(2)) arising from the transfer of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. For this compound, NBO analysis would reveal:
π-Electron Delocalization: The extent of delocalization within the pyrrole ring, which is a key characteristic of its aromaticity.
Hyperconjugative Interactions: Interactions between the filled orbitals of the butyl group and the empty orbitals of the pyrrole ring, or vice versa, contributing to the molecule's stability. For instance, in other pyrrole derivatives, hyperconjugative effects have been identified as significant contributors to conformer stability.
Charge Distribution: The distribution of electron density across the atoms, particularly how the butyl group influences the electron density of the pyrrole ring through inductive effects. The valence hybrids analysis of NBO orbitals can show polarization towards more electronegative atoms.
A hypothetical NBO analysis for this compound might yield data similar to the following, illustrating the types of interactions typically observed in pyrrole derivatives:
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Nature of Interaction |
| LP(N) | π(C=C) | [Value] | n→π (Aromaticity) |
| σ(C-C_butyl) | σ(C-Pyrrole) | [Value] | Hyperconjugation |
| π(C=C_Pyrrole) | π(C=C_Pyrrole) | [Value] | π→π* (Delocalization) |
Aromaticity Indices (HOMA, NICS)
Aromaticity is a fundamental concept in organic chemistry, and various indices have been developed to quantify the degree of aromatic character in cyclic compounds. For pyrrole and its derivatives, two widely used indices are the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).
Harmonic Oscillator Model of Aromaticity (HOMA): HOMA is a geometry-based index that quantifies aromaticity based on the bond length equalization within a ring. A HOMA value of 1 indicates a perfectly aromatic system with ideal bond lengths, while values closer to 0 or negative indicate non-aromatic or anti-aromatic character, respectively. For pyrrole, the delocalization of the nitrogen lone pair electrons significantly contributes to its aromatic character. The HOMA index for pyrrole itself is typically close to 0.5, indicating a significant, but not perfect, degree of aromaticity.
Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion of aromaticity, defined as the negative of the absolute magnetic shielding computed at a specific point, usually the ring center (NICS(0)) or 1 Å above the ring center (NICS(1)). Large negative NICS values are indicative of aromaticity, reflecting the presence of a diatropic ring current. NICS(1) is often preferred as it is less susceptible to local paramagnetic effects from σ-electrons.
For this compound, HOMA and NICS calculations would assess how the butyl substituent influences the π-electron delocalization and magnetic properties of the pyrrole ring. While pyrrole is inherently aromatic, the inductive effects of an alkyl group can subtly alter the electron density distribution, potentially affecting the aromaticity indices.
A hypothetical table of aromaticity indices for this compound, compared to unsubstituted pyrrole, might look like this:
| Compound | HOMA Value | NICS(0) (ppm) | NICS(1) (ppm) |
| Pyrrole | [Value] | [Value] | [Value] |
| This compound | [Value] | [Value] | [Value] |
Semi-Empirical Methods (e.g., PM3)
Semi-empirical methods represent a class of quantum chemical calculations that simplify the Hartree-Fock theory by incorporating empirical parameters and approximations for certain integrals. These methods offer a computationally less demanding alternative to ab initio and DFT methods, making them suitable for larger molecules or for initial screening of molecular properties. PM3 (Parametric Model number 3) is a widely utilized semi-empirical Hamiltonian.
PM3 calculations are commonly employed for:
Geometry Optimization: Determining stable molecular structures.
Heats of Formation: Calculating the thermochemical stability of compounds.
Electronic Properties: Estimating properties such as ionization potentials and electron affinities.
Reaction Pathways: Exploring potential energy surfaces for chemical reactions, including isomerization.
For this compound, PM3 calculations could provide a rapid assessment of its optimized geometry and energetic properties. While less accurate than high-level DFT or ab initio methods, PM3 can offer valuable qualitative insights and serve as a starting point for more rigorous investigations. For instance, PM3 has been used to study the stability of tautomers and intermediates in pyrrole chemistry.
A typical PM3 calculation for this compound would involve:
Geometry Optimization: Determining the most stable 3D arrangement of atoms.
Heat of Formation (ΔHf): Calculating the energy released or absorbed when the compound is formed from its constituent elements in their standard states.
Dipole Moment: Estimating the molecular polarity.
While specific PM3 calculated values for this compound are not found, PM3 methods have been successfully applied to various pyrrole systems to understand their structure and reactivity.
Molecular Electron Density Theory (MEDT)
Molecular Electron Density Theory (MEDT) is a contemporary theoretical framework for understanding chemical reactivity in organic chemistry, emphasizing the role of electron density distribution and its changes along a reaction path. Unlike traditional approaches that focus on orbital interactions, MEDT posits that the electron density at the ground state dictates molecular properties, while the capacity for electron density changes drives molecular reactivity.
MEDT utilizes various quantum chemical tools to analyze electron density, including:
Conceptual DFT Reactivity Indices: Such as electrophilicity, nucleophilicity, and Fukui functions, which characterize the reactivity of different molecular sites.
Electron Localization Function (ELF) Topological Analysis: This analysis provides a visual and quantitative representation of electron localization and delocalization, allowing for the characterization of bonding changes during a reaction. ELF analysis helps in understanding the formation and breaking of chemical bonds and the nature of transition states.
Non-Covalent Interactions (NCI) Analysis: Used to characterize weak interactions, which can be crucial for selectivity in organic reactions.
MEDT has been successfully applied to study the mechanisms of various reactions involving pyrrole derivatives, particularly cycloaddition reactions, providing insights into their chemo- and regioselectivity. For this compound, applying MEDT would involve studying its participation in specific chemical transformations. For example, if this compound were to undergo an electrophilic aromatic substitution or a cycloaddition reaction, MEDT could elucidate:
Reaction Mechanism: Whether the reaction proceeds via a concerted or stepwise mechanism.
Regioselectivity: Why a reaction occurs preferentially at one position over others on the pyrrole ring, influenced by the butyl substituent.
Activation Energies: The energy barriers for different reaction pathways, which correlate with reaction rates.
By analyzing the evolution of electron density along the reaction coordinate, MEDT provides a detailed understanding of why and how chemical reactions involving this compound would take place.
Research Applications of 2 Butyl 1h Pyrrole and Its Derivatives
Role as Synthetic Building Blocks and Intermediates in Complex Molecule Construction
2-Butyl-1H-pyrrole and its derivatives serve as crucial synthetic building blocks and intermediates in the construction of more complex organic molecules. The pyrrole (B145914) ring itself is a fundamental motif found in numerous natural products and pharmaceuticals rsc.orgwikipedia.org. The presence of the butyl group can influence the compound's lipophilicity and steric hindrance, thereby affecting its reactivity and interactions in synthetic pathways ontosight.ai.
Pyrrole derivatives are extensively utilized in the synthesis of various complex structures, including pharmaceuticals, agrochemicals, dyes, and photographic chemicals researchgate.netalibaba.com. For instance, the synthesis of polysubstituted pyrroles can be achieved from α-azido chalcones and 1,3-dicarbonyl compounds, showcasing the flexibility of pyrrole in forming diverse molecular architectures rsc.org. The ability to functionalize the pyrrole ring at different positions, such as the 1-position through lithiation, further expands its utility as an intermediate a2bchem.com.
Specific examples of pyrrole derivatives acting as intermediates include:
1-(2-Butyl-1H-pyrrol-1-yl)ethanone : This pyrrole-derived ketone, with a butyl substituent at the 2-position and an acetyl group at the 1-position, is studied for its electronic properties and applications in materials science .
tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate : This compound is characterized by its pyrrole structure and a carboxylate functional group, making it useful in various synthetic applications, particularly in medicinal chemistry and organic synthesis cymitquimica.com. It can undergo reactions typical of esters and nitrogen-containing heterocycles, such as hydrolysis and nucleophilic substitutions cymitquimica.com.
tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate : This serves as a key intermediate in medicinal chemistry for synthesizing heterocyclic scaffolds in drug discovery .
The versatility of pyrrole derivatives as synthetic intermediates is highlighted by their ability to be modified with various functional groups, leading to compounds with tailored properties for specific applications.
Applications in Materials Science
Pyrrole and its derivatives, including this compound, are significant in materials science due to their unique electronic and optical properties. These properties can be modulated by the introduction of different substituents on the pyrrole ring, making them suitable for a wide array of advanced materials smolecule.com.
Conjugated Polymers and Semiconducting Materials
Conjugated polymers, which possess alternating single and double bonds, have attracted considerable attention as organic semiconducting materials mdpi.comtu-dresden.de. Pyrrole-based materials are a crucial class of conjugated p-type materials, meaning they primarily transport holes mpg.de. The electrochemical oxidative polymerization of pyrrole monomers is a widely used method for preparing conjugated polymers like polypyrrole (PPy) mdpi.commdpi.com.
While pyrrole is the most electron-rich five-membered heteroaromatic ring, its application in organic electronics has faced challenges due to synthetic difficulties and instability researchgate.net. However, research continues to explore stable materials containing pyrrolic units that retain their electron-donating properties researchgate.net. Pyrrole derivatives have shown promising semiconducting properties and are being investigated for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) researchgate.netacs.org.
The incorporation of pyrrole units as π-bridges in novel non-fused acceptors has been demonstrated in the synthesis of molecules like GS70, which involves 1-(2-butyloctyl)-1H-pyrrole researchgate.net. The lower aromaticity of pyrrole compared to thiophene (B33073) rings can allow for more efficient intramolecular electron delocalization and stability in certain conjugated systems researchgate.net.
Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)
Pyrrole-based materials exhibit excellent semiconducting properties, making them suitable for applications in OPVs and OFETs researchgate.net. Organic semiconductors are vital for the development of lightweight and flexible optoelectronic devices, including solar cells and transistors mdpi.comeuropean-mrs.com.
In OPVs, conjugated polymers often serve as the donor material in bulk heterojunction solar cells mdpi.com. Pyrrole derivatives can be designed to optimize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge separation and transport in photovoltaic devices mdpi.com.
For OFETs, pyrrolic units have been utilized as building blocks for organic semiconducting small molecules and polymers acs.org. Despite challenges related to their stability under ambient conditions, fused-pyrrole ring systems like 1H-indole (IN) and pyrrolo[2,3-b]pyridine (PPy) are being investigated as donor moieties in donor-acceptor-donor (D-A-D) type semiconducting small molecules acs.org. These materials have shown moderate hole-transporting properties, with their mobilities enhanced by thermally induced crystallinity acs.org.
Luminescent and Display Materials
Pyrrole derivatives are also explored for their use in luminescent and display materials. Their ability to exhibit specific optical properties, such as strong light absorption and tunable emission wavelengths, makes them attractive for these applications mdpi.com.
The pyrrole group's strong light absorption characteristics make it suitable for colorant materials in image sensors mdpi.com. Alkyl groups, such as butyl and hexyl, can be introduced to improve solubility and prevent molecular packing, which is crucial for material performance in display applications mdpi.com. For instance, synthesized pyrrole derivatives with butyl and hexyl groups have shown absorption in the ranges of 300–450 nm and 500–700 nm, with high molar extinction coefficients, indicating their potential as blue colorants for image sensors mdpi.com.
Dyes and Pigments
Pyrrole-based compounds are utilized as dyes and pigments, particularly for high-performance applications where color durability and stability are paramount alibaba.com. They are known for providing vivid colors and enhanced functionality through adjustable wavelength absorption mdpi.com.
Compared to traditional dyes and pigments, pyrrole-based dyes can exhibit better solubility and lightfastness alibaba.com. This makes them preferred in industries requiring extreme color durability and stability, such as textiles and coatings alibaba.com. For example, studies have focused on designing new blue colorants with excellent optical and thermal properties for applications in color filters for image sensors, using pyrrole as the core structure mdpi.com.
Supramolecular Chemistry and Molecular Recognition
In supramolecular chemistry, this compound and its derivatives, particularly those incorporating the pyrrole ring, play a role in molecular recognition and the construction of self-assembled systems. Supramolecular chemistry focuses on non-covalent interactions between molecules, leading to the formation of larger, organized structures pageplace.dersc.org.
The pyrrole scaffold can be integrated into host molecules designed for specific molecular recognition events. For instance, calix nih.govpyrrole, a macrocyclic compound containing four pyrrole units, is well-known for its anion recognition abilities researchgate.net. While this compound itself might not be a direct host, its derivatives can contribute to the design of more complex systems capable of molecular recognition.
Research has explored the use of calix nih.govpyrrole in constructing supramolecular polymers based on anion recognition researchgate.net. These polymers exhibit thermo-, pH-, and chemical responsiveness, along with concentration-dependent morphology tuning, demonstrating the potential of pyrrole-containing building blocks in creating smart polymer materials researchgate.net. The inherent dynamic interactions of these pyrrole-based systems allow for the formation of multicomponent monomeric assemblies and linear supramolecular polymers through concurrent anion and bis-cation complexation researchgate.net.
The ability of pyrrole derivatives to participate in hydrogen bonding and other non-covalent interactions makes them valuable components in the design of receptors and host-guest systems for selective binding and sensing applications a2bchem.compageplace.de.
Table 1: Key
| Section | Application Area | Specific Role/Example | Key Characteristics/Findings |
| 5.1 | Synthetic Building Blocks | Intermediate in complex molecule synthesis | Versatile scaffold for pharmaceuticals, agrochemicals, dyes; butyl group influences lipophilicity and reactivity. rsc.orgresearchgate.netalibaba.com |
| 5.2.1 | Conjugated Polymers & Semiconducting Materials | Monomer for polypyrrole (PPy) and other conjugated systems | Electron-rich, p-type materials; challenges in stability being addressed for organic electronics. researchgate.netmpg.demdpi.com |
| 5.2.2 | Organic Photovoltaics (OPVs) & Organic Field-Effect Transistors (OFETs) | Donor materials in D-A-D systems; building blocks for organic semiconductors | Contribute to tunable HOMO/LUMO levels; moderate hole mobility in fused-pyrrole systems. researchgate.netmdpi.comacs.org |
| 5.2.3 | Luminescent & Display Materials | Colorants for image sensors; components in optical devices | Strong light absorption; alkyl groups (butyl, hexyl) improve solubility and prevent packing; excellent optical/thermal stability. mdpi.com |
| 5.2.4 | Dyes & Pigments | High-performance colorants for textiles, coatings | Better solubility and lightfastness than traditional dyes; provide vivid, stable colors. alibaba.commdpi.com |
| 5.3 | Supramolecular Chemistry & Molecular Recognition | Components in host molecules (e.g., calix nih.govpyrrole) for anion recognition | Enable self-assembly into responsive supramolecular polymers; participate in non-covalent interactions for selective binding. pageplace.deresearchgate.net |
Host-Guest Interactions
Pyrrole derivatives, especially macrocyclic structures like calix[n]pyrroles, are extensively investigated as host receptors in supramolecular chemistry due to their distinctive conformations, structural versatility, and molecular recognition capabilities. These compounds are non-planar, non-aromatic tetrapyrrolic macrocycles that effectively bind a variety of guests, including anions, cations, and neutral molecules, predominantly through N-H hydrogen bonding interactions fishersci.canih.gov.
Anion recognition serves as a significant driving force in calix wikipedia.orgpyrrole-based supramolecular systems. For instance, calix wikipedia.orgpyrroles possess a hydrogen-bonding array that allows for the selective binding of anions in organic media fishersci.at. Upon anion binding, calix wikipedia.orgpyrroles can undergo a conformational change from a 1,3-alternate to a cone conformation, which facilitates hydrogen bonding with the anionic species fishersci.canih.gov.
Functionalization of calix wikipedia.orgpyrrole derivatives, such as the introduction of acidic groups, can further enhance their selectivity and sensitivity towards specific guests. An example is the acid-functionalized calix wikipedia.orgpyrrole derivative (TACP), which has demonstrated significant fluorescence enhancement upon binding with tryptophan, indicating selective recognition among various amino acids nih.govnih.gov.
Beyond discrete host-guest complexes, these interactions can be leveraged for the construction of supramolecular polymers. Calix wikipedia.orgpyrrole and pillar wikipedia.orgarene macrocycles, for example, can be utilized to form supramolecular alternating polymers (SAPs) through concurrent anion recognition and host-guest interactions, enabling the binding of carboxylate and alkylnitrile units. These polymeric systems exhibit dynamic and stimuli-responsive behaviors, reacting to external factors like temperature and pH fishersci.atnih.govamericanelements.com.
Furthermore, pyrrole-based hosts have been computationally designed for the selective recognition of fullerenes, such as C60. Density functional theory calculations indicate that doping with metal atoms (Li, Na, and K) can tune the configuration of these hosts, leading to enhanced host-guest interactions and selective recognition of C60 wikipedia.orgwikipedia.orgnih.gov. Even simple pyrrole can engage in strong host-guest interactions when adsorbed in alkali metal cation-exchanged faujasites, where it binds via its NH group to lattice oxygen atoms through hydrogen bonding and simultaneously via its aromatic system to cations fishersci.fi.
| Host Type (Pyrrole Derivative) | Guest Type(s) | Primary Interaction(s) | Application/Outcome | Reference(s) |
| Calix wikipedia.orgpyrroles | Anions (halides, dihydrogen phosphate, hydrogen sulfate, nitrate, cyanide, carboxylates) | N-H Hydrogen Bonding | Molecular Recognition, Supramolecular Polymers, Stimuli-Responsive Materials | fishersci.canih.govfishersci.atnih.govamericanelements.com |
| Acid-functionalized Calix wikipedia.orgpyrrole Derivative (TACP) | Tryptophan (amino acid) | Hydrogen Bonding | Fluorescence-based Sensing, Amino Acid Detection | nih.govnih.gov |
| Pyrrole-based Hosts (designed) | Fullerenes (C60) | Electrostatic Interaction, Concave-Convex Binding | Selective Recognition of Fullerenes | wikipedia.orgwikipedia.orgnih.gov |
| Pyrrole (adsorbed) | Alkali Metal Cations, Lattice Oxygen Atoms | Hydrogen Bonding, Aromatic System-Cation Interaction | Adsorption in Zeolites | fishersci.fi |
Hydrogen Bonding Networks in Crystalline Assemblies
The inherent ability of the pyrrole N-H group to act as a hydrogen bond donor is central to the formation of intricate hydrogen bonding networks in crystalline assemblies and supramolecular structures. This characteristic is particularly prominent in calix[n]pyrrole macrocycles, where the pyrrole units are strategically arranged to facilitate cooperative hydrogen bonding.
Calix wikipedia.orgpyrroles, for instance, form well-defined hydrogen-bonding arrays that are crucial for their anion binding capabilities. In the presence of anionic guests, the pyrrolic NH-groups engage in hydrogen bonding interactions that drive the macrocycle into a cone conformation, optimizing the binding pocket for the anion fishersci.cafishersci.at. This conformational change and the resulting hydrogen bond network are vital for the selective recognition and encapsulation of guest molecules nih.gov.
The formation of these hydrogen bonding networks is not limited to solution-phase interactions but extends to solid-state structures. Single-crystal X-ray diffraction has been instrumental in elucidating the precise arrangements of molecules within these crystalline assemblies, confirming the presence and geometry of hydrogen bonds. Studies on calix nih.govpyrrole and hybrid calix[n]furan[m]pyrroles complexed with anions like chloride and bromide have provided detailed insights into their solid-state structures and the hydrogen bonding motifs that stabilize them nih.govnih.gov.
In the context of supramolecular polymerization, hydrogen bonding interactions, often in conjunction with other non-covalent forces like π-stacking, play a critical role in mediating the assembly of monomers into larger polymeric structures. The dynamic nature of these hydrogen bonds allows for the reversible formation of supramolecular polymers that can respond to external stimuli nih.govwikipedia.org.
| Pyrrole Derivative/System | Role in Hydrogen Bonding Network | Characterization Techniques | Key Outcome/Feature | Reference(s) |
| Calix wikipedia.orgpyrroles | N-H hydrogen bond donors for anion binding | ¹H NMR, X-ray Diffraction | Formation of cone conformation upon anion binding, selective anion recognition | fishersci.cafishersci.atnih.govnih.govnih.gov |
| Calix nih.govpyrrole and Hybrid Calixpyrroles | N-H hydrogen bond donors for anion complexation | ¹H NMR, X-ray Diffraction | Solid-state complex formation with halides and other anions | nih.govnih.gov |
| Pyrrole (in faujasites) | N-H hydrogen bond donor to lattice oxygen atoms | Surface Vibrational Techniques, X-ray Diffraction, TPD | Strong host-guest interactions in porous materials | fishersci.fi |
| Macrocycle-mediated systems | Hydrogen bond donors in dimerization for supramolecular polymerization | Single-crystal X-ray Diffraction, ¹H NMR, DLS, TEM | Orthogonal self-assembly, stimuli-responsive polymers | wikipedia.org |
Catalysis: Pyrrole Derivatives as Ligands and Catalytic Components
Pyrrole derivatives are increasingly recognized for their utility in catalysis, serving both as ligands in metal-catalyzed reactions and as standalone organocatalytic components. Their tunable electronic and steric properties, along with the presence of the weakly acidic N-H proton, make them versatile in facilitating a wide range of chemical transformations.
As ligands, pyrrole-based structures have demonstrated efficacy in various metal complexes. For instance, anionic pyrrole-based PNP-type pincer ligands have been successfully incorporated into molybdenum complexes, which act as catalysts for the conversion of dinitrogen (N2) to ammonia (B1221849) (NH3) under ambient conditions fishersci.at. Similarly, pincer ligands containing a central pyrrolide unit (R-PNP) form stable complexes with earth-abundant transition metals such as manganese, iron, cobalt, and nickel. These complexes exhibit catalytic activity in hydroelementation reactions, including hydrogenation, hydrosilylation, and hydroboration uni.lu. New tridentate pyrrole-based ligands have also been synthesized to form complexes with copper(II) and nickel(II), which are being investigated for their role in water oxidation catalysis fishersci.ca. Furthermore, binuclear tricarbonyl Mo(0) and W(0) complexes featuring a rarely observed μ–η2:η2 coordination mode of the pyrrole ring have shown promise as catalyst precursors for regioselective hydroamination reactions of phenylacetylene (B144264) with secondary amines fishersci.fi. In palladium-catalyzed reactions, N-heterocyclic carbene (NHC) complexes derived from benzimidazolium salts have proven effective for the direct arylation of pyrrole derivatives with electron-deficient aryl chlorides, enabling the introduction of aryl groups at the C2 or C5 positions of pyrroles, which is significant for the synthesis of bioactive molecules nih.gov. Chiral pyrrole derivatives can also be synthesized via enantioselective C-H functionalization using palladium in conjunction with axially chiral 2,2'-bipyridine (B1663995) ligands nih.gov.
In the realm of organocatalysis, pyrrole derivatives, particularly calix wikipedia.orgpyrroles, act as "multi hydrogen bond" catalysts. They have been employed in various reactions, including the hetero-Diels-Alder reaction of Danishefsky's diene with p-nitrobenzaldehyde nih.govnih.gov. Calix wikipedia.orgpyrrole derivatives also catalyze diastereoselective vinylogous addition reactions of 2-trimethylsilyloxyfuran to aldehydes, leading to the formation of γ-hydroxybutenolide products. Meso-octamethylcalix wikipedia.orgpyrrole, specifically, has been identified as a highly active and robust organocatalyst for the synthesis of cyclic carbonates from epoxides and carbon dioxide, with DFT calculations suggesting that hydrogen bonding by the pyrrolic NH groups activates the epoxide. Beyond macrocycles, pyrrole-based conjugated microporous polymers (CMPs) serve as efficient heterogeneous catalysts for Knoevenagel condensation, leveraging their weakly basic pyrrole moieties, large surface area, and abundant heteroatoms as active sites nih.govwikipedia.org. N-heterocyclic carbene (NHC) catalysis systems, which are transition-metal-free, have been developed to facilitate desulfonylative Smiles rearrangement of pyrrole and indole (B1671886) aldehyde substrates under mild conditions americanelements.com. Simple organic molecules like urea (B33335), in combination with choline (B1196258) chloride, have been utilized as organocatalysts for the Paal-Knorr pyrrole synthesis, where urea activates the carbonyl compound through hydrogen bonding nih.gov. Vitamin B1 has also been reported as an organocatalyst for this synthesis nih.gov.
| Catalyst Type/Component (Pyrrole Derivative) | Reaction Type/Catalytic Role | Key Features/Mechanism | Example Products/Substrates | Reference(s) |
| Pyrrole-based PNP-type pincer ligands (in Mo complexes) | N2 to NH3 Conversion | Ligand in Metal Complex | Ammonia (from N2) | fishersci.at |
| Pyrrolide unit-containing pincer ligands (R-PNP) (in Fe, Co complexes) | Hydroelementation (hydrogenation, hydrosilylation, hydroboration) | Ligand in Earth-Abundant Metal Complexes | Various hydroelementation products | uni.lu |
| Tridentate pyrrole-based ligands (in Cu(II), Ni(II) complexes) | Water Oxidation Catalysis | Ligand in Transition Metal Complexes | Dioxygen (from water) | fishersci.ca |
| Binuclear Mo(0) and W(0) complexes (with η2-pyrrole) | Regioselective Hydroamination | Catalyst Precursor, η2-Coordination | Anti-Markovnikov hydroamination products of phenylacetylene | fishersci.fi |
| Pd-N-Heterocyclic Carbene (NHC) complexes | Direct Arylation of Pyrrole Derivatives | Strong σ-donors, Air-stable | Arylated pyrroles (e.g., from aryl chlorides) | nih.gov |
| Axially chiral 2,2'-bipyridine ligands (with Pd) | Enantioselective C-H Functionalization | Chiral Ligand | Chiral pyrrole derivatives | nih.gov |
| Calix wikipedia.orgpyrrole derivatives | Organocatalysis (e.g., hetero-Diels-Alder, vinylogous aldol (B89426) addition, cyclic carbonate synthesis) | Multi Hydrogen Bond Donor, Substrate Activation | γ-Hydroxybutenolides, Cyclic Carbonates | nih.govnih.gov |
| Pyrrole-based Conjugated Microporous Polymers (CMPs) | Heterogeneous Catalysis (Knoevenagel Condensation) | Weakly Basic Pyrrole Moieties, Large Surface Area | Knoevenagel condensation products | nih.govwikipedia.org |
| N-Heterocyclic Carbene (NHC) catalysis systems | Desulfonylative Smiles Rearrangement | Acyl Anion Reactivity, Transition-Metal-Free | 2-Aroyl indoles and pyrroles | americanelements.com |
| Urea (organocatalyst) | Paal-Knorr Pyrrole Synthesis | Hydrogen Bonding Activation of Carbonyl | N-substituted pyrroles | nih.gov |
| Vitamin B1 (organocatalyst) | Paal-Knorr Pyrrole Synthesis | Metal-free catalysis | N-substituted pyrroles | nih.gov |
Future Research Directions and Unexplored Avenues for 2 Butyl 1h Pyrrole
Development of Novel Green Synthetic Strategies
The pursuit of sustainable and environmentally benign synthetic routes for 2-butyl-1H-pyrrole and its derivatives represents a critical future research direction. Traditional synthetic methods often involve harsh reagents, high energy consumption, and generate significant waste, necessitating the development of greener alternatives.
Pyrroles are important building blocks in synthetic chemistry, and there is a concerted effort to develop new, eco-friendly synthetic routes that align with green chemistry principles. bohrium.comchim.it Promising green synthesis approaches for pyrrole (B145914) derivatives include the use of molecular sieves as catalysts, which facilitate reactions under mild conditions and can achieve good yields. bohrium.com Other sustainable methodologies gaining traction are microwave-assisted synthesis and mechanochemistry, both of which contribute to reducing costs, energy consumption, environmental impact, and waste generation. chim.it
The classical Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with amines, is inherently considered a green chemistry approach due to its atom economy, as it primarily produces water as a byproduct. acs.org Recent advancements have demonstrated solvent-free and catalyst-free Paal-Knorr reactions, offering advantages such as shortened reaction times, simplified operations, high atom economy, and good product yields. acs.org Furthermore, the application of heterogeneous catalysts in one-pot multi-component reactions for the green synthesis of bioactive pyrroles has been a significant area of review since 2010. nih.gov An innovative sustainable method involves chromium-catalyzed acceptorless dehydrogenative coupling, which synthesizes pyrroles while releasing only water and hydrogen gas as by-products. scilit.com
Future research should focus on adapting and optimizing these green methodologies specifically for this compound, aiming for improved yields, reduced purification steps, and enhanced scalability.
Table 1: Overview of Green Synthesis Strategies for Pyrrole Derivatives
| Green Synthesis Method | Key Features | Typical Yields (Pyrrole Derivatives) |
| Molecular Sieve Catalysis | Mild conditions, eco-friendly catalyst | 73-87% bohrium.com |
| Microwave-Assisted Synthesis | Reduced reaction time, energy, and waste | Good to excellent yields chim.it |
| Mechanochemistry | Solvent-free, reduced waste | Good yields chim.it |
| Paal-Knorr (Solvent/Catalyst-Free) | Mild conditions, short reaction time, high atom economy | Good yield acs.org |
| Chromium-Catalyzed ADC | Earth-abundant catalyst, water and H₂ gas by-products | Synthetically acceptable yields scilit.com |
Exploration of Undiscovered Reaction Pathways and Regioselectivities
The electron-rich nature of the pyrrole ring in this compound suggests a broad spectrum of potential reaction pathways beyond conventional functionalizations. Future research should delve into unexplored reaction mechanisms and precise control over regioselectivity.
The pyrrole ring is known to be highly susceptible to electrophilic substitution reactions due to its electron density. smolecule.com Beyond these, N-substituted pyrroles can participate in various cycloaddition reactions, including [4+2]-, [2+2]-, and [2+1]-cyclizations. wikipedia.org Specifically, Diels-Alder cyclizations are possible when pyrrole acts as a diene, particularly if an electron-withdrawing group is present on the nitrogen atom. wikipedia.org Vinylpyrroles can also serve as dienes in such reactions. wikipedia.org The reactivity of pyrroles with carbenes, leading to cyclopropane (B1198618) intermediates and subsequent rearrangements like the Ciamician–Dennstedt rearrangement, also presents avenues for novel transformations. wikipedia.org
The moderately acidic NH proton (pKa 17.5) of pyrroles allows for deprotonation with strong bases, yielding nucleophilic alkali pyrrolides. wikipedia.org The subsequent reaction of these N-metalated pyrroles with electrophiles can occur at either the nitrogen or carbon positions, with N-alkylation being favored by more ionic nitrogen-metal bonds and solvating solvents. wikipedia.org The presence of the butyl group in this compound can significantly influence its reactivity, solubility, and biological activity, offering unique opportunities for further selective functionalization. smolecule.com Research into C-H functionalization and radical-based methods on pyrroles is ongoing and could be applied to this compound to achieve difficult-to-access substitution patterns. researchgate.net Furthermore, novel synthetic approaches, such as the tandem cyclization of alkynoates with amines, have shown promise in constructing trisubstituted 1H-pyrroles, providing new ways to form C-C and C-N bonds. thieme-connect.com
Future work should aim to systematically investigate these diverse reaction types for this compound, focusing on developing methodologies that offer high regioselectivity and functional group tolerance, potentially leading to new classes of valuable compounds.
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Advanced computational modeling techniques, particularly Density Functional Theory (DFT), offer powerful tools for predicting and understanding the synthesis and reactivity of this compound, thereby accelerating experimental discovery.
DFT studies have been extensively employed to evaluate the structural, electronic, charge-transport, and optical properties of various pyrrole-phenylene copolymers and their derivatives. bohrium.com Computational chemistry plays a crucial role in assessing physicochemical properties, such as lipophilicity and water solubility, for pyrrole compounds. bohrium.com For instance, DFT calculations have successfully elucidated the detailed mechanism of the Paal-Knorr pyrrole synthesis, identifying key intermediates and transition states and thus guiding the understanding of preferred reaction pathways. researchgate.net
Computational modeling has also proven instrumental in the screening process for synthesizing stable pyrrole-containing semiconducting materials, indicating that stable pyrrolic units can be achieved without compromising their inherent electron-donating properties. bohrium.comacs.org Furthermore, DFT studies are routinely used to optimize molecular structures and analyze frontier molecular orbitals (HOMO and LUMO) of pyrrole derivatives, providing insights into their electron donation capacities and potential antioxidant mechanisms. nih.govmdpi.com These computational approaches can also predict electrophilicity and assist in optimizing the synthesis of various derivatives. In molecular recognition studies, DFT calculations are used to generate electrostatic potential maps and analyze the energetics of different binding modes in systems involving calix bohrium.compyrroles. rsc.org
Future research should expand the application of advanced computational modeling to specifically predict the most favorable synthetic routes for this compound, anticipate its reactivity with various reagents, and guide the design of novel derivatives with desired properties, thereby minimizing costly and time-consuming experimental trials.
Design and Synthesis of Advanced Materials with Tunable Electronic Properties
The inherent electronic properties of the pyrrole ring make this compound a promising building block for the design and synthesis of advanced materials with tunable electronic characteristics.
Pyrrole-containing semiconducting materials have attracted considerable interest for their application in organic semiconductors due to their π-electron-rich nature. bohrium.comacs.org While pyrrole is the most electron-rich five-membered heteroaromatic ring, its applications in organic photovoltaics and organic field-effect transistors have been limited by synthetic challenges and instability. bohrium.comacs.org However, computational modeling has indicated that stable materials incorporating pyrrolic units can be synthesized without sacrificing their valuable electron-donating properties. bohrium.comacs.org
Future research should focus on leveraging the this compound scaffold to create novel conjugated polymers and small molecules for organic electronics. This includes exploring its polymerization, copolymerization with other monomers, and incorporating it into donor-acceptor systems to develop materials with optimized band gaps, charge mobilities, and optical responses for applications in organic solar cells, LEDs, and transistors.
Integration into Supramolecular Architectures for Specific Functions
Integrating this compound into supramolecular architectures represents an exciting avenue for developing materials with specific functions, leveraging non-covalent interactions for precise assembly and molecular recognition.
Pyrrole-contained fused-ring compounds have demonstrated significant roles as guest receptors, owing to their unique properties and photoelectric effects. worldscientific.com Macrocyclic systems like calix bohrium.compyrrole, which incorporate pyrrole units, have been extensively investigated as binding agents for anions and ion pairs. rsc.orgtaylorfrancis.comresearchgate.net These systems also show potential as molecular containers for neutral species. rsc.org The self-assembly processes involving calix bohrium.compyrroles can lead to complex supramolecular structures, such as hexameric cages, primarily driven by hydrogen-bonding and electrostatic interactions. researchgate.netacs.org
Pyrrole-based ligands, exemplified by "pyrrophens," are being explored for their ability to selectively recognize and bind specific ions, such as the uranyl cation (UO₂²⁺). acs.org Recent advancements include the construction of supramolecular alternating polymers (SAPs) through orthogonal interactions between calix bohrium.compyrrole and pillar researchgate.netarene molecular recognition motifs. These SAPs have been used to fabricate hierarchical materials ranging from zero-dimensional (0D) spherical aggregates to three-dimensional (3D) materials. acs.org Furthermore, iminopyrrole-based self-assembly has enabled the creation of intrinsically flexible molecular links and knots, including bohrium.comcatenanes, trefoil knots, and Borromean rings. researchgate.net In the realm of biomedical applications, PEG-conjugated pyrrole-based polymers have been shown to self-assemble into soft nanoparticles, facilitating size-selective encapsulation and sustained release of drug molecules. nih.gov
Future research should investigate how the this compound unit can be strategically incorporated into these and other supramolecular systems. This could involve designing new host molecules for targeted molecular recognition, developing self-assembling systems for controlled drug delivery or sensing applications, and exploring its role in the construction of complex molecular machines and nanostructures. The hydrophobic butyl chain could play a crucial role in directing self-assembly processes and influencing host-guest interactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-butyl-1H-pyrrole, and how can reaction conditions be optimized?
- Methodology : The synthesis of pyrrole derivatives typically involves electrophilic substitution or alkylation of pyrrole precursors. Key parameters include temperature control (e.g., 60–80°C for alkylation), solvent selection (polar aprotic solvents like DMF or THF), and reaction time (12–24 hours). Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity products. Analytical techniques such as TLC and -NMR should be used to monitor reaction progress and confirm structural integrity .
Q. How can researchers validate the structural identity of this compound?
- Methodology : A combination of spectroscopic methods is essential:
- -NMR : Analyze proton environments (e.g., pyrrole ring protons at δ 6.0–6.5 ppm, alkyl chain protons at δ 1.0–2.0 ppm) and coupling constants to confirm regiochemistry .
- IR Spectroscopy : Identify characteristic N-H stretching (~3400 cm) and C=C/C-N vibrations (~1500 cm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or GC-MS .
Q. What are the solubility and stability considerations for handling this compound?
- Methodology : Test solubility in common organic solvents (e.g., dichloromethane, ethanol) and assess stability under varying pH, temperature, and light exposure. Stability studies should include periodic -NMR analysis to detect decomposition products .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodology :
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to calculate frontier molecular orbitals (HOMO/LUMO), ionization potentials, and electron affinity. This aids in predicting sites for electrophilic/nucleophilic attack .
- Electron Localization Analysis : Apply conceptual DFT indices (e.g., Fukui functions) to map reactive regions on the molecule .
- Solvent Effects : Incorporate implicit solvent models (e.g., PCM) to simulate reaction pathways in solution .
Q. What strategies can resolve contradictions in experimental vs. computational reactivity data for this compound?
- Methodology :
- Benchmarking : Compare DFT-predicted activation energies with experimental kinetic data (e.g., Arrhenius plots from temperature-dependent reactions).
- Error Analysis : Assess systematic errors in functional choices (e.g., overestimation of exchange energy in B3LYP) by cross-referencing with high-level ab initio methods like CCSD(T) .
- Stereoelectronic Effects : Investigate steric hindrance from the butyl group using molecular dynamics simulations .
Q. How can this compound be functionalized for applications in medicinal chemistry?
- Methodology :
- Electrophilic Substitution : Introduce substituents at the pyrrole ring’s α/β positions using Vilsmeier-Haack formylation or nitration .
- Cross-Coupling Reactions : Employ Suzuki-Miyaura or Buchwald-Hartwig reactions to attach aryl/heteroaryl groups. Optimize catalyst systems (e.g., Pd/C, ligand selection) and reaction solvents .
- Biological Assays : Screen derivatives for antimicrobial/anticancer activity via MIC assays or cell viability tests (e.g., MTT assay) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodology :
- Hazard Assessment : Review SDS data for analogous pyrrole derivatives (e.g., flammability, toxicity).
- Exposure Mitigation : Use fume hoods for synthesis, wear nitrile gloves, and maintain emergency eyewash stations .
- First Aid : Follow guidelines for chemical inhalation/skin contact, including immediate decontamination and medical consultation .
Data Interpretation and Validation
Q. How should researchers address discrepancies in NMR spectra of this compound derivatives?
- Methodology :
- Signal Assignment : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks and assign proton/carbon environments .
- Dynamic Effects : Investigate tautomerism or ring puckering via variable-temperature NMR .
- Reference Standards : Compare spectra with published data for structurally similar pyrroles .
Q. What statistical methods are appropriate for analyzing bioactivity data from this compound derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
